
ADB-PINACA
描述
ADB-PINACA is a synthetic cannabinoid that has been identified in various synthetic cannabis products. It is a potent agonist of the cannabinoid receptors CB1 and CB2, with EC50 values of 0.52 nM and 0.88 nM, respectively . This compound is known for its high potency and has been linked to multiple hospitalizations and deaths due to its use .
准备方法
The synthesis of ADB-PINACA involves combining a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group . The synthetic route typically involves the following steps:
Formation of the indazole core: This is achieved through cyclization reactions involving appropriate precursors.
Attachment of the pentyl chain:
Formation of the carboxamide linkage: This involves the reaction of the indazole derivative with the appropriate carboxylic acid derivative to form the carboxamide bond.
化学反应分析
ADB-PINACA undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various analogs.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions include hydroxylated, ketone, and substituted derivatives of this compound .
科学研究应用
ADB-PINACA has several scientific research applications, including:
作用机制
ADB-PINACA exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and memory . The activation of these receptors by this compound leads to the modulation of neurotransmitter release, resulting in its psychoactive effects .
相似化合物的比较
ADB-PINACA is similar to other synthetic cannabinoids such as AB-PINACA, ADB-FUBINACA, and 5F-ADB-PINACA . it is unique in its structure due to the presence of the tert-leucine moiety, which distinguishes it from other compounds in this class . This structural difference contributes to its high potency and distinct pharmacological profile .
Similar compounds include:
- AB-PINACA
- ADB-FUBINACA
- 5F-ADB-PINACA
- ADB-4en-PINACA
- MDMB-4en-PINACA
These compounds share similar mechanisms of action but differ in their chemical structures and potencies .
属性
CAS 编号 |
1633766-73-0 |
|---|---|
分子式 |
C19H28N4O2 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25) |
InChI 键 |
FWTARAXQGJRQKN-UHFFFAOYSA-N |
SMILES |
O=C(C1=NN(CCCCC)C2=C1C=CC=C2)NC(C(C)(C)C)C(N)=O |
规范 SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ADB-PINACA; UNII-U1Q4F41C9U |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


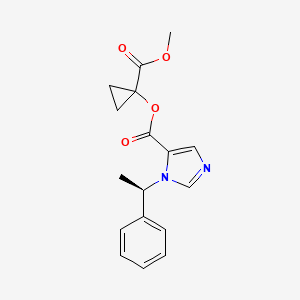
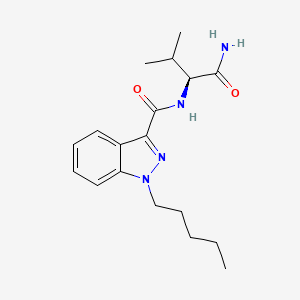
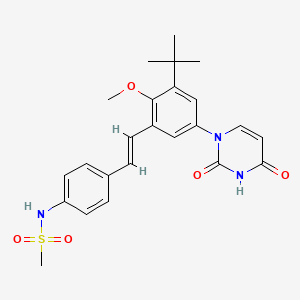
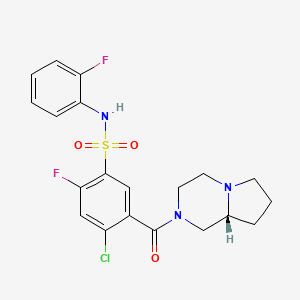
![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)



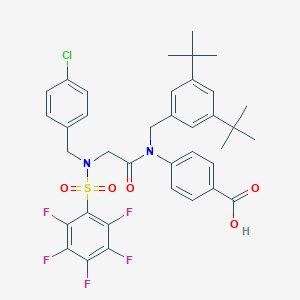


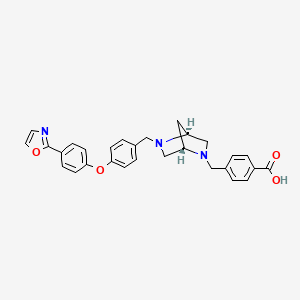
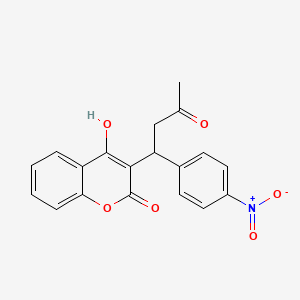
![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)
